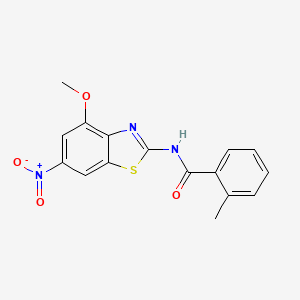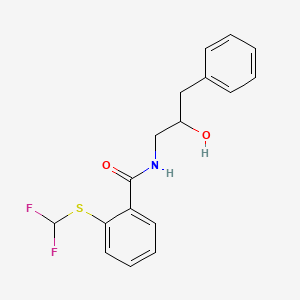
2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide is a complex organic compound characterized by its difluoromethylthio group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps, starting with the preparation of the difluoromethylthio group. This can be achieved through the reaction of a suitable precursor with a difluoromethylating agent under controlled conditions. The subsequent steps involve the formation of the benzamide core and the attachment of the phenylpropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethylthio group, in particular, is reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as strong bases, oxidizing agents, and nucleophiles are commonly used in reactions involving this compound. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or halogenated variants. These products can have different biological and chemical properties, making them useful in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethylthio group can introduce fluorine atoms into organic compounds, which can enhance their stability and reactivity.
Biology: In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological systems. It can serve as a probe to investigate the interactions between fluorinated compounds and biological targets.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure and reactivity can be exploited to create new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its difluoromethylthio group can impart desirable properties to materials, such as increased resistance to degradation and enhanced performance.
Mécanisme D'action
The mechanism by which 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoromethylthio group can bind to enzymes or receptors, modulating their activity. The phenylpropyl group can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. By binding to these targets, it can influence signaling pathways and cellular functions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar to 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide include difluoromethylthio derivatives of other benzamides and phenylpropyl compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart is its specific combination of difluoromethylthio and phenylpropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-17(19)23-15-9-5-4-8-14(15)16(22)20-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,17,21H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFPGFJYBXPZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2SC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
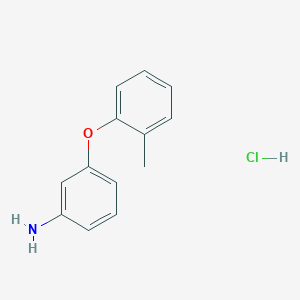
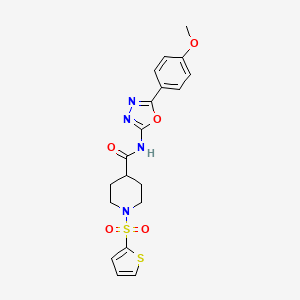
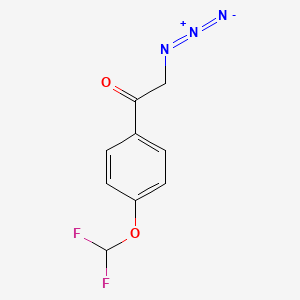
![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)
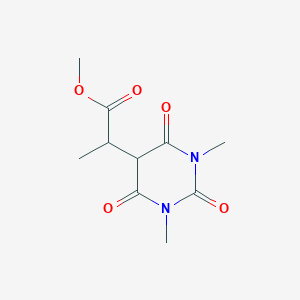
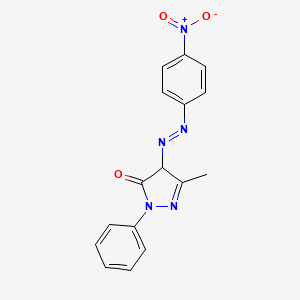
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)
![7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2886942.png)
